[1-(Aminomethyl)cyclopentyl]methanol
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Overview
Description
[1-(Aminomethyl)cyclopentyl]methanol: is an organic compound with the molecular formula C7H15NO It is characterized by a cyclopentane ring substituted with an aminomethyl group and a hydroxymethyl group
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes a series of reactions to introduce the aminomethyl and hydroxymethyl groups.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with biological activity.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanol
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Aminomethyl)cyclobutyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkane ring. [1-(Aminomethyl)cyclopentyl]methanol has a five-membered ring, while the similar compounds have three, four, or six-membered rings.
- Reactivity: The ring size can influence the reactivity and stability of the compound. For example, cyclopropane derivatives are typically more strained and reactive compared to cyclopentane or cyclohexane derivatives.
- Applications: The specific applications may vary based on the compound’s properties, but they generally serve similar roles as building blocks or intermediates in organic synthesis.
Properties
IUPAC Name |
[1-(aminomethyl)cyclopentyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-7(6-9)3-1-2-4-7/h9H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUROIEARWDBJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625273 |
Source
|
Record name | [1-(Aminomethyl)cyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-31-8 |
Source
|
Record name | [1-(Aminomethyl)cyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(Aminomethyl)cyclopentyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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